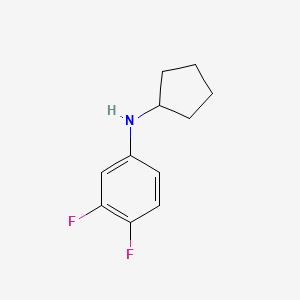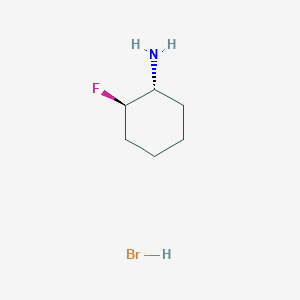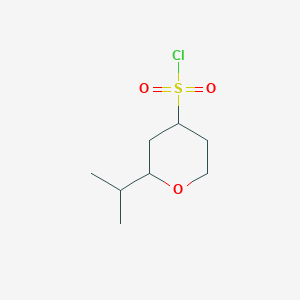
3-Amino-3-(oxolan-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(oxolan-3-yl)propanamide is a chemical compound with the molecular formula C7H14N2O2 It is characterized by the presence of an amino group, an oxolane ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(oxolan-3-yl)propanamide typically involves the reaction of oxolane derivatives with amino-propanamide precursorsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and scalability. Key steps include the preparation of intermediate compounds, purification through crystallization or distillation, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(oxolan-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of amino-substituted compounds .
Scientific Research Applications
3-Amino-3-(oxolan-3-yl)propanamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It finds use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(oxolan-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function through allosteric interactions. These interactions can trigger various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-N-[2-(oxolan-3-yl)ethyl]propanamide: Similar in structure but with an additional ethyl group.
3-Amino-3-(oxolan-3-yl)butanamide: Contains a butanamide moiety instead of propanamide.
Uniqueness
3-Amino-3-(oxolan-3-yl)propanamide is unique due to its specific combination of an oxolane ring and a propanamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C7H14N2O2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
3-amino-3-(oxolan-3-yl)propanamide |
InChI |
InChI=1S/C7H14N2O2/c8-6(3-7(9)10)5-1-2-11-4-5/h5-6H,1-4,8H2,(H2,9,10) |
InChI Key |
APFKUILWHYNEMI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C(CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 5-benzyl-octahydrofuro[3,2-c]pyridine-3a-carboxylate](/img/structure/B13247826.png)
![2-(9H-Fluorene-9-carbonyloxy)-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B13247839.png)



![N-[1-(4-iodophenyl)ethyl]cyclopentanamine](/img/structure/B13247863.png)
![4-Ethyl-2-(iodomethyl)-4-[(propan-2-yloxy)methyl]oxolane](/img/structure/B13247876.png)




